

# A Comparative Guide to the Efficacy of Substituted Quinolines as Antimalarial Agents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-6,8-dimethylquinoline

Cat. No.: B183186

[Get Quote](#)

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of many of the most impactful antimalarial drugs of the last century. From the naturally derived quinine to synthetic analogues like chloroquine and mefloquine, these agents have saved countless lives. However, the remarkable adaptability of the *Plasmodium* parasite, primarily through the evolution of drug resistance, mandates a continuous and rigorous evaluation of quinoline efficacy. This guide provides an in-depth comparison of key substituted quinolines, grounded in established experimental protocols and quantitative data, to support researchers and drug development professionals in the fight against malaria.

## The Central Mechanism: Heme Detoxification Inhibition

During its intraerythrocytic life stage, the malaria parasite digests vast quantities of host hemoglobin within its acidic digestive vacuole (DV). This process releases large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Quinolines, particularly 4-aminoquinolines, are weak bases that accumulate to high concentrations in the acidic DV via ion trapping.<sup>[1][2]</sup> There, they are thought to bind to heme and cap the growing face of the hemozoin crystal, preventing further polymerization.<sup>[3]</sup> This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.<sup>[1]</sup>

The clinical utility of many quinolines, most notably chloroquine, has been severely compromised by resistance. The primary mechanism involves mutations in the *P. falciparum*

chloroquine resistance transporter (PfCRT), a protein on the DV membrane.[2][4] These mutations enable the transporter to efflux protonated chloroquine from the DV, reducing its concentration at the site of action and rendering the drug ineffective.[5][6]

#### Mechanism of Action & Resistance Pathway



[Click to download full resolution via product page](#)

Caption: Quinolines inhibit hemozoin formation. Resistance is mediated by PfCRT mutations that efflux the drug.

## Comparative In Vitro Efficacy Against *P. falciparum*

The initial benchmark for any potential antimalarial is its in vitro activity against cultured *P. falciparum*. The half-maximal inhibitory concentration ( $IC_{50}$ ), the drug concentration that inhibits parasite growth by 50%, is the standard metric for potency.

## Experimental Protocol: SYBR Green I-Based Fluorescence Assay

This high-throughput assay is a cornerstone of modern antimalarial drug screening, replacing older, more cumbersome radioisotopic methods.<sup>[7]</sup> Its causality rests on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and its fluorescence emission is directly proportional to the amount of parasitic DNA, thus serving as a robust proxy for parasite proliferation.<sup>[8][9]</sup>

#### Methodology:

- Parasite Culture: Asynchronous *P. falciparum* cultures (e.g., strains 3D7, K1) are maintained in O+ human erythrocytes at 2% hematocrit in complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum).
- Drug Plate Preparation: Test compounds are serially diluted in 96-well black, clear-bottom microplates. Chloroquine and artesunate are typically included as reference controls.
- Incubation: A synchronized parasite culture (primarily ring-stage) is diluted to 0.5% parasitemia and 1% hematocrit and added to the drug plates. Plates are incubated for 72 hours under standard conditions (37°C, 5% O<sub>2</sub>, 5% CO<sub>2</sub>, 90% N<sub>2</sub>).
- Lysis and Staining: After incubation, plates are frozen at -80°C to lyse the cells. The plates are thawed, and 100 µL of lysis buffer containing SYBR Green I dye is added to each well.
- Fluorescence Measurement: Plates are incubated in the dark for 1-2 hours. Fluorescence is then read on a microplate reader (excitation ~485 nm, emission ~530 nm).
- Data Analysis: Fluorescence values are converted to percentage of growth inhibition relative to drug-free controls. IC<sub>50</sub> values are determined by fitting the dose-response data to a non-linear regression model.

#### Workflow for In Vitro IC<sub>50</sub> Determination



[Click to download full resolution via product page](#)

Caption: The SYBR Green I assay workflow for high-throughput antimarial screening.[10]

## Comparative IC<sub>50</sub> Data

The table below presents representative  $IC_{50}$  values for key quinolines against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) *P. falciparum* strains.

| Compound    | Class               | $IC_{50}$ (nM) vs.<br>3D7 (CQ-S) | $IC_{50}$ (nM) vs.<br>K1 (CQ-R) | Resistance<br>Index (RI) <sup>1</sup> |
|-------------|---------------------|----------------------------------|---------------------------------|---------------------------------------|
| Chloroquine | 4-Aminoquinoline    | 10 - 20                          | 150 - 300+                      | 10 - 20                               |
| Amodiaquine | 4-Aminoquinoline    | 15 - 30                          | 50 - 100                        | 2 - 5                                 |
| Mefloquine  | 4-Quinolinemethanol | 5 - 15                           | 20 - 40                         | 2 - 4                                 |
| Ferroquine  | 4-Aminoquinoline    | 15 - 25                          | 20 - 40                         | ~1.5                                  |
| Primaquine  | 8-Aminoquinoline    | ~1500                            | ~1500                           | ~1                                    |

<sup>1</sup>Resistance Index (RI) =  $IC_{50}$  (Resistant Strain) /  $IC_{50}$  (Sensitive Strain). Data compiled from multiple sources.[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Analysis of In Vitro Data:

- Chloroquine exhibits high potency against sensitive strains, but this efficacy is drastically eroded in resistant strains, reflected by a high RI.
- Amodiaquine, another 4-aminoquinoline, often retains some activity against CQ-R strains, suggesting it is a poorer substrate for the mutated PfCRT transporter.[\[14\]](#)
- Mefloquine, a quinolinemethanol, is potent against both CQ-S and CQ-R strains, as its resistance mechanism is different (often involving the PfMDR1 transporter).[\[15\]](#)
- Ferroquine, an organometallic derivative, demonstrates an ability to circumvent CQ resistance, making it a promising lead.[\[16\]](#)
- Primaquine, an 8-aminoquinoline, shows poor activity against asexual blood stages, which is consistent with its primary clinical use against liver-stage hypnozoites and gametocytes.[\[17\]](#)

## Comparative In Vivo Efficacy in Murine Models

In vitro potency does not always translate to in vivo efficacy. Animal models are indispensable for evaluating a compound's activity within a complete biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) profile.[18]

## Experimental Protocol: 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening model.[19] Its purpose is to assess the ability of a test compound to suppress parasite proliferation in mice infected with a rodent malaria parasite, typically *Plasmodium berghei*.[20]

Methodology:

- Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with  $\sim 1 \times 10^7$  *P. berghei*-parasitized red blood cells on Day 0.
- Treatment: Two to four hours post-infection, mice are randomized into groups. The test groups receive the compound orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).[21] A negative control group receives the vehicle, and a positive control group receives a standard drug like chloroquine (10 mg/kg).[22]
- Parasitemia Monitoring: On Day 4, thin blood smears are made from the tail blood of each mouse.
- Analysis: The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination. The percent suppression of parasitemia is calculated relative to the vehicle-treated control group. The dose that suppresses parasitemia by 50% ( $ED_{50}$ ) or 90% ( $ED_{90}$ ) can then be determined from dose-ranging studies.[19]

Workflow for 4-Day Suppressive Test



[Click to download full resolution via product page](#)

Caption: Standard workflow of the 4-day suppressive test in a murine malaria model.[23]

## Comparative In Vivo Data

| Compound         | ED <sub>90</sub> (mg/kg/day, oral) in <i>P. berghei</i> model | Key In Vivo Characteristics                                                        |
|------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------|
| Chloroquine      | ~5-10                                                         | Highly effective against sensitive strains.                                        |
| Mefloquine       | ~6-12                                                         | Effective, long half-life, but potential for neuropsychiatric side effects.[24]    |
| Novel Quinolines | <1 - 3                                                        | Newer derivatives, like quinoline-4-carboxamides, show excellent efficacy.[25][26] |

**Analysis of In Vivo Data:** The in vivo data confirms the high efficacy of classic quinolines against sensitive parasite strains. Importantly, this model allows for the identification of next-generation compounds with superior potency. For instance, novel quinoline-4-carboxamides have demonstrated excellent oral efficacy with ED<sub>90</sub> values below 1 mg/kg, representing a significant improvement over classic quinolines and marking them as promising candidates for further development.[25][26]

## Structure-Activity Relationship (SAR) Insights

The efficacy and resistance profile of a quinoline is dictated by the nature and position of its substituents.

- **C4 Position:** The basic dialkylaminoalkyl side chain is crucial for drug accumulation in the acidic DV.[27][28] The length of this chain (typically 2-5 carbons) is optimal for activity. Altering this side chain, as in amodiaquine or ferroquine, can reduce recognition by a mutated PfCRT transporter, thereby restoring activity against CQ-R strains.[16][29]
- **C7 Position:** A halogen, specifically a chloro group, at this position is essential for high potency. Replacing it with an electron-donating group significantly reduces or abolishes activity.[27]
- **C8 Position:** Substitution with an amino group, as in primaquine, confers a completely different activity profile, targeting liver stages and gametocytes, a property absent in 4-

aminoquinolines.[\[30\]](#)

## Conclusion and Future Directions

The comparative efficacy of substituted quinolines is a story of chemical innovation in response to parasitic evolution. While chloroquine's utility has waned due to resistance, its scaffold continues to inspire the development of new agents. Mefloquine remains an important therapeutic option, while the 8-aminoquinolines are indispensable for their unique roles in radical cure and transmission blocking.

The future of quinoline-based antimalarials lies in intelligent drug design to overcome resistance. Strategies include creating hybrid molecules that combine the quinoline core with other pharmacophores (e.g., artemisinin, sulfonamides) and developing derivatives like ferroquine and novel carboxamides that either evade resistance mechanisms or possess entirely new modes of action.[\[16\]](#)[\[31\]](#) The experimental frameworks detailed in this guide are the critical tools that will validate these next-generation compounds on their path to the clinic.

## References

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. *Pharmacology & Therapeutics*. URL: [\[Link\]](#)
- Abonde, C. T., et al. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. *Journal of the Iranian Chemical Society*. URL: [\[Link\]](#)
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. *Journal of Medicinal Chemistry*. URL: [\[Link\]](#)
- Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. *Biochemical Pharmacology*. URL: [\[Link\]](#)
- El-Gazzar, A. A., et al. (2015). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. *Molecules*. URL: [\[Link\]](#)
- Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. *Antimicrobial Agents and Chemotherapy*. URL: [\[Link\]](#)
- Ross, L. S., & Fidock, D. A. (2019). PfCRT and its role in antimalarial drug resistance. *Malaria Journal*. URL: [\[Link\]](#)

- Dr. N. V. R. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. URL: [\[Link\]](#)
- de Andrade, I. M., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolopyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry. URL: [\[Link\]](#)
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in *Plasmodium falciparum*. Pharmacology & Therapeutics. URL: [\[Link\]](#)
- Pharmacy 180. (n.d.).
- Cowell, A. N., & Winzeler, E. A. (2019). Molecular Mechanisms of Drug Resistance in *Plasmodium falciparum* Malaria. Annual Review of Microbiology. URL: [\[Link\]](#)
- Reyser, O., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. URL: [\[Link\]](#)
- Singh, K., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylnquinolines. Journal of Medicinal Chemistry. URL: [\[Link\]](#)
- WWARN. (n.d.). *P.falciparum* drug sensitivity assay using SYBR® Green I V1.0. URL: [\[Link\]](#)
- Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in *Plasmodium falciparum*. PLOS ONE. URL: [\[Link\]](#)
- Foley, M., & Tilley, L. (1998). Quinoline Antimalarials: Mechanisms of Action and Resistance and Prospects for New Agents. Pharmacology & Therapeutics. URL: [\[Link\]](#)
- Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in *Plasmodium falciparum*. PLOS ONE. URL: [\[Link\]](#)
- Martin, R. E., & Kirk, K. (2004). The Malaria Parasite's Chloroquine Resistance Transporter is a Member of the Drug/Metabolite Transporter Superfamily. Molecular Biology and Evolution. URL: [\[Link\]](#)
- Maregesi, S. M., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice.
- Bhatia, R., et al. (2015). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy. URL: [\[Link\]](#)
- ResearchGate. (n.d.).
- Reyser, O., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences. URL: [\[Link\]](#)
- ResearchGate. (n.d.). In vitro antimalarial activities against three strains of *P. falciparum* (IC 50,  $\mu$ M) of ligands 25,26. URL: [\[Link\]](#)

- ResearchGate. (n.d.). In vitro antimalarial activities against two strains of *P. falciparum* (IC 50, nM) of ligands 32-34. URL: [\[Link\]](#)
- Misra, A., et al. (2011). Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of *Plasmodium falciparum* and CQ-resistant strain of *P. yoelii*.
- Barennes, H., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a *Plasmodium berghei* mouse model. *Malaria Journal*. URL: [\[Link\]](#)
- van der Westhuyzen, R., et al. (2014). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. *Malaria Journal*. URL: [\[Link\]](#)
- Pradines, B., et al. (2001). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of *Plasmodium falciparum*. *Journal of Antimicrobial Chemotherapy*. URL: [\[Link\]](#)
- Kremsner, P. G., et al. (2003). In vitro activity of quinolines against *Plasmodium falciparum* in Gabon. *Wiener klinische Wochenschrift*. URL: [\[Link\]](#)
- de Kock, C., et al. (2013). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. *Antimicrobial Agents and Chemotherapy*. URL: [\[Link\]](#)
- Admasu, M., et al. (2022). In vivo antimalarial activity of the 80% methanolic crude fruit extract of *Lagenaria siceraria* (Molina) Standl. against *Plasmodium berghei* infected mice. *Journal of Experimental Pharmacology*. URL: [\[Link\]](#)
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. *Journal of Medicinal Chemistry*. URL: [\[Link\]](#)
- Singh, P., & Singh, P. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. *Molecules*. URL: [\[Link\]](#)
- Baird, J. K., et al. (1996). Daily primaquine is effective for prophylaxis against falciparum malaria in Kenya: comparison with mefloquine, doxycycline, and chloroquine plus proguanil. *The Journal of Infectious Diseases*. URL: [\[Link\]](#)
- Supplementary Document. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. URL: [\[Link\]](#)
- ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. URL: [\[Link\]](#)
- Avanzo, A., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. *Frontiers in Chemistry*. URL: [\[Link\]](#)
- Khosa, C., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. *Molecules*. URL: [\[Link\]](#)

- Mullié, C., & Chopineau, J. (2014). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
- Al-Hashedi, S. A., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. *Infection and Drug Resistance*. URL: [Link]
- Baird, J. K., et al. (2003). Mefloquine Is Highly Efficacious against Chloroquine-Resistant *Plasmodium vivax* Malaria and *Plasmodium falciparum* Malaria in Papua, Indonesia. *Clinical Infectious Diseases*. URL: [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in *Plasmodium falciparum* Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine: mechanism of drug action and resistance in *Plasmodium falciparum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Chloroquine Resistance in *Plasmodium falciparum* | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 11. Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of *Plasmodium falciparum* and CQ-resistant strain of *P. yoelii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of *Plasmodium falciparum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of quinolines against *Plasmodium falciparum* in Gabon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daily primaquine is effective for prophylaxis against *falciparum* malaria in Kenya: comparison with mefloquine, doxycycline, and chloroquine plus proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 19. mmv.org [mmv.org]
- 20. In vivo antimalarial activity of the 80% methanolic crude fruit extract of *Lagenaria siceraria* (Molina) Standl. against *Plasmodium berghei* infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a *Plasmodium berghei* mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]

- 28. [pharmacy180.com \[pharmacy180.com\]](#)
- 29. [Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship \(SAR\) investigation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 30. [Quinolines: the role of substitution site in antileishmanial activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- 31. [The Development of Novel Compounds Against Malaria: Quinolines, Triazolopyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Substituted Quinolines as Antimalarial Agents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183186#comparing-the-efficacy-of-different-substituted-quinolines-as-antimalarial-agents\]](https://www.benchchem.com/product/b183186#comparing-the-efficacy-of-different-substituted-quinolines-as-antimalarial-agents)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)